D-Hydroorotic acid
CAS No.: 5988-53-4
Cat. No.: VC2421777
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5988-53-4 |
---|---|
Molecular Formula | C5H6N2O4 |
Molecular Weight | 158.11 g/mol |
IUPAC Name | (4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
Standard InChI | InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1 |
Standard InChI Key | UFIVEPVSAGBUSI-UWTATZPHSA-N |
Isomeric SMILES | C1[C@@H](NC(=O)NC1=O)C(=O)O |
SMILES | C1C(NC(=O)NC1=O)C(=O)O |
Canonical SMILES | C1C(NC(=O)NC1=O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Dihydroorotic acid has the chemical formula C₅H₆N₂O₄ and an average molecular weight of 158.1121 g/mol, with a monoisotopic molecular weight of 158.03275669 . The SMILES notation for this compound is OC(=O)C1CC(=O)NC(=O)N1, while its InChI Identifier is InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) . The compound belongs to the class of organic compounds known as alpha amino acids and derivatives, specifically with the amino group attached to the carbon atom immediately adjacent to the carboxylate group .
Structural Features
The molecular structure of dihydroorotic acid consists of a six-membered heterocyclic ring containing two nitrogen atoms (a diazinane ring) with two carbonyl groups at positions 2 and 6, and a carboxylic acid group at position 4. Stereochemistry is an important consideration in this molecule as the carbon at position 4 is a chiral center, giving rise to potential L- and D-isomers . In the L-isomer, which has been well-characterized spectroscopically, the carboxylic acid group adopts a specific spatial orientation that facilitates its recognition by enzymes involved in the pyrimidine biosynthesis pathway, whereas the D-isomer would have the opposite configuration at this chiral center.
Biochemical Pathways and Metabolism
Biosynthesis
Dihydroorotic acid is synthesized in the third step of pyrimidine biosynthesis by the enzyme dihydroorotase (EC 3.5.2.3), which catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydroorotic acid . This reaction represents a critical point in the de novo pyrimidine biosynthesis pathway, which consists of six enzymatic steps leading from glutamine and bicarbonate to uridine monophosphate (UMP). The stereoselectivity of dihydroorotase ensures that naturally occurring dihydroorotic acid has the L-configuration, making L-dihydroorotic acid the predominant form found in biological systems . The biosynthetic pathway is highly conserved across species, underscoring the fundamental importance of this metabolic route.
Metabolic Transformation
Following its biosynthesis, L-dihydroorotic acid serves as the substrate for dihydroorotate dehydrogenase (DHODH), which catalyzes its oxidation to orotic acid . This reaction represents the fourth step in the de novo pyrimidine biosynthesis pathway and involves the ubiquinone-mediated oxidation of dihydroorotate to orotate, coupled with the reduction of flavin mononucleotide (FMN) to dihydroflavin mononucleotide (FMNH2) . The oxidation of dihydroorotate to orotate is particularly significant as it represents the sole redox reaction in the pyrimidine biosynthesis pathway and connects this pathway to the mitochondrial respiratory chain, as DHODH is located in the inner mitochondrial membrane and relies on ubiquinone from the respiratory chain as its electron acceptor .
Analytical Methods and Identification
Spectroscopic Characterization
L-Dihydroorotic acid has been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy, with detailed chemical shift data available in spectroscopic databases . NMR experiments conducted on L-dihydroorotic acid include 1D ¹H, 1D ¹³C, 1D DEPT90, 1D DEPT135, 2D [¹H,¹H]-TOCSY, 2D [¹H,¹³C]-HSQC, and 2D [¹H,¹³C]-HMBC, providing comprehensive structural information about this compound . The assigned chemical shifts for the carbon and hydrogen atoms in L-dihydroorotic acid are presented in Table 1, which can serve as a reference for the identification and characterization of this compound in various biological samples.
Table 1: Assigned Chemical Shifts for L-Dihydroorotic Acid
Atom ID | Author Nomenclature | Chemical Shift Value (ppm) | Ambiguity Code |
---|---|---|---|
C2 | C7 | 54.056 | 1 |
C1 | C8 | 35.988 | 1 |
C3 | C9 | 175.862 | 1 |
C5 | C10 | 158.009 | 1 |
C4 | C11 | 179.439 | 1 |
H14 | H12 | 4.114 | 1 |
H12 | H13 | 2.978 | 2 |
H13 | H14 | 2.785 | 2 |
Note: NMR data recorded in D₂O at 298K, pH 7.4, with DSS as reference
Fluorescence Assay Development
A novel fluorescence-based analytical method has been developed for the specific quantification of orotic acid, which can be applied to measure DHODH activity by monitoring the conversion of dihydroorotic acid to orotic acid . This assay employs 4-trifluoromethylbenzamidoxime (4-TFMBAO) as a fluorogenic reagent that specifically reacts with orotic acid to produce a strong fluorescence signal without interference from other biological substances . The assay involves the enzymatic reaction of DHODH with dihydroorotic acid substrate, followed by fluorescence detection specific for the resulting orotic acid, allowing for the measurement of DHODH activity in biologically complex samples such as cultured cells and human tissues .
Biological Significance and Clinical Relevance
Role in Cellular Proliferation
Dihydroorotic acid metabolism through DHODH is critically important for cellular proliferation due to its role in providing pyrimidine nucleotides essential for DNA and RNA synthesis. Research has revealed significantly higher DHODH activity in rapidly dividing cells, such as HeLa cancer cells (340 ± 25.9 pmol/10⁵ cells/h), compared to normal fibroblasts (54.1 ± 7.40 pmol/10⁵ cells/h) . Similarly, malignant tumor tissues exhibit substantially elevated DHODH activity (1.10 ± 0.19 nmol/mg total proteins/h) relative to adjacent normal tissues (0.24 ± 0.11 nmol/mg total proteins/h) . These findings suggest that DHODH activity and, by extension, dihydroorotic acid metabolism, may serve as diagnostic biomarkers for cancer and potential targets for therapeutic intervention in proliferative disorders.
Therapeutic Implications
The inhibition of DHODH and disruption of dihydroorotic acid metabolism have emerged as promising therapeutic strategies for various diseases, particularly cancer. Research has identified several DHODH inhibitors, including indoluidin D and its derivatives, which demonstrate the ability to promote myeloid differentiation and inhibit the proliferation of acute promyelocytic leukemia HL-60 cells, as well as suppress cell growth in various other types of cancer cells . Additionally, established DHODH inhibitors such as leflunomide and teriflunomide are already employed clinically as therapeutic agents for rheumatoid arthritis and psoriasis, highlighting the translational potential of targeting dihydroorotic acid metabolism .
Recent Research Advances
Cancer Biology Investigations
Recent studies have made significant strides in elucidating the role of dihydroorotic acid metabolism in cancer biology. A notable investigation demonstrated that DHODH inhibition with teriflunomide or RNA interference results in reduced reactive oxygen species (ROS) generation and consequent apoptosis of transformed skin and prostate epithelial cells . Another study identified indoluidin D as a DHODH inhibitor through cancer cell sensitivity profiling with JFCR39 and proteomic profiling with ChemProteoBase, confirming its mechanism by demonstrating that the DHODH reaction product orotic acid rescued indoluidin D-induced cell differentiation . These findings collectively underscore the importance of dihydroorotic acid metabolism in cancer cell survival and differentiation, pointing to DHODH as a valuable therapeutic target.
Genetic Disease Associations
Mutations in the DHODH gene, which encodes the enzyme responsible for converting dihydroorotic acid to orotic acid, have been linked to Miller syndrome, also known as Genee-Wiedemann syndrome, Wildervanck-Smith syndrome, or post-axial acrofacial dystosis . This rare genetic disorder is characterized by craniofacial abnormalities, limb defects, and other developmental anomalies, highlighting the crucial role of proper dihydroorotic acid metabolism in normal human development. The association between DHODH mutations and Miller syndrome provides valuable insights into the physiological importance of the pyrimidine biosynthesis pathway and offers opportunities for potential therapeutic interventions targeting this metabolic pathway.
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